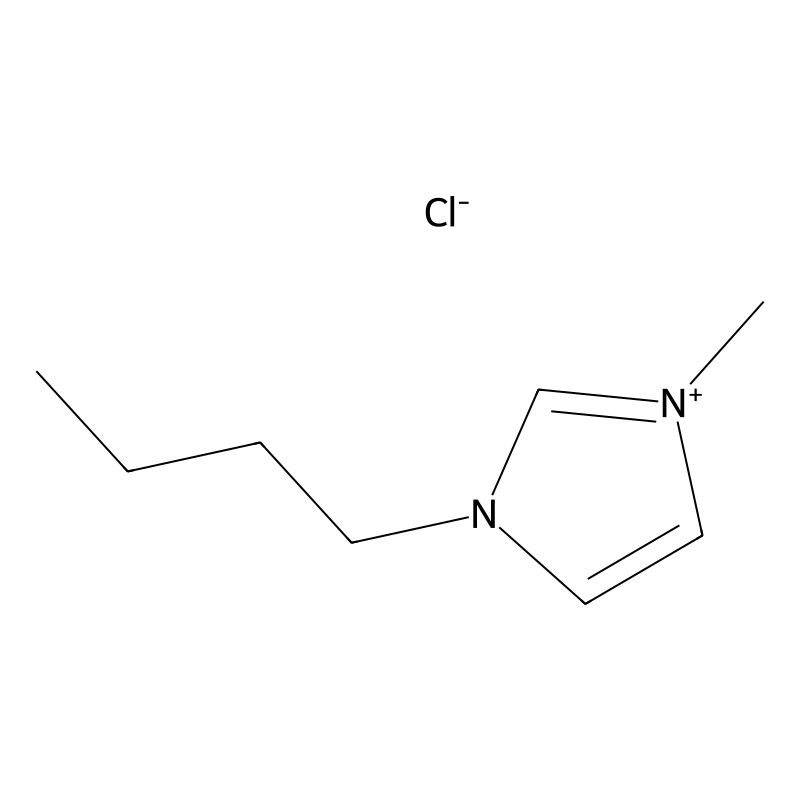

1-Butyl-3-methylimidazolium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Extractive Desulfurization of Liquid Fuel

Scientific Field: Chemical Engineering

Application Summary: BMIMCl is used as a green material for extractive deep desulfurization of liquid fuel.

Methods of Application: BMIMCl is synthesized by a nucleophilic substitution reaction of n-methylimidazolium and 1-chlorobutane.

Dissolution and Fractionation of Lignocellulosic Biomass

Scientific Field: Green Biorefining Technologies

Application Summary: BMIMCl has the unique ability to dissolve and fractionate lignocellulosic biomass, which is crucial for the development of green biorefining technologies.

Methods of Application: A complete dissolution of lignocellulose requires prolonged treatment at elevated temperatures, which can cause the partial degradation of ILs.

Electrolytes in Lithium/Sodium Ion Batteries

Scientific Field: Energy Storage

Application Summary: BMIMCl exhibits high ionic conductivity and is used as an electrolyte in lithium/sodium ion batteries.

Dye-Sensitized Solar Cells

Scientific Field: Renewable Energy

Application Summary: BMIMCl is used in dye-sensitized solar cells.

Synthesis of Conducting Polymers

Scientific Field: Material Science

Application Summary: BMIMCl is used as a medium for the synthesis of conducting polymers.

Acidic Catalyst for Alkylation

Scientific Field: Organic Chemistry

Application Summary: BMIMCl, in combination with aluminium chloride, forms an organoaluminate molten salt, which can act as an acidic catalyst for the alkylation of isobutane with 2-butene.

Acid-Catalysis for Cellulose Depolymerisation

Scientific Field: Green Chemistry

Application Summary: BMIMCl enhances the kinetics of acid-catalysed hydrolysis of 1,4-b-glucans in binary solvent mixtures.

Preparation of Other Ionic Liquids

Scientific Field: Ionic Liquid Chemistry

Application Summary: BMIMCl can be used as a precursor for the preparation of other ionic liquids by anion metathesis.

Synthesis of Intercalation Electrode Materials

Application Summary: BMIMCl is used as a medium for the synthesis of intercalation electrode materials.

Catalyst for Biodiesel Production

Application Summary: BMIMCl, in combination with other substances, can act as a catalyst for the production of biodiesel.

Solvent for Cellulose Processing

Application Summary: BMIMCl is used as a solvent for cellulose processing.

Medium for Organic Reactions

Application Summary: BMIMCl can be used as a medium for various organic reactions.

1-Butyl-3-methylimidazolium chloride is an ionic liquid characterized by its unique structure, which consists of a butyl group and a methyl group attached to the imidazolium ring. Its molecular formula is C8H15ClN2, and it has a molecular weight of 174.67 g/mol. This compound is known for its low volatility and thermal stability, making it suitable for various applications in chemistry and materials science. It appears as a cream to yellow solid with a melting point of approximately 73°C and is soluble in water .

BMIMCl's mechanism of action depends on the application. As an ionic liquid, it can act as a solvent for various reactions. The combination of its polar imidazolium cation and weakly coordinating chloride anion allows it to dissolve a wide range of polar and non-polar compounds []. In extractive desulfurization, BMIMCl can selectively extract sulfur compounds from fuels due to interactions between the sulfur and the cation [].

Research indicates that 1-butyl-3-methylimidazolium chloride exhibits biological activity that warrants attention. It has been noted for its potential toxicity, as it can cause skin irritation, serious eye damage, and is harmful if ingested. Moreover, it poses a long-term aquatic hazard . Studies suggest that its ionic liquid properties may influence cellular interactions, although specific details on its biological effects remain an area for further investigation.

The synthesis of 1-butyl-3-methylimidazolium chloride typically involves the alkylation of 1-methylimidazole with butyl chloride. The general reaction can be outlined as follows:

- Reactants: 1-Methylimidazole and butyl chloride.

- Conditions: The reaction is usually conducted in an organic solvent under reflux conditions.

- Product Isolation: The product is then purified through recrystallization or extraction techniques.

This method allows for the efficient production of high-purity ionic liquid suitable for various applications .

1-Butyl-3-methylimidazolium chloride finds applications across multiple fields:

- Electrolytes: It is utilized in the fabrication of lithium-ion batteries due to its excellent conductivity and stability.

- Catalysis: This compound serves as a solvent and catalyst in organic synthesis, enhancing reaction efficiency.

- Extraction Processes: It is employed in liquid-liquid extraction processes for separating valuable compounds from mixtures.

Its versatility makes it a valuable component in both industrial and research settings .

Interaction studies involving 1-butyl-3-methylimidazolium chloride focus on its behavior in various chemical environments. Its ability to solvate ions and polar molecules plays a crucial role in enhancing reaction kinetics and selectivity. Furthermore, investigations into its interactions with biological systems have highlighted potential toxicity concerns, necessitating careful handling and usage protocols .

Several compounds share structural similarities with 1-butyl-3-methylimidazolium chloride, including:

- 1-Ethyl-3-methylimidazolium chloride: This compound has similar ionic liquid properties but features a shorter ethyl chain.

- 1-Hexyl-3-methylimidazolium chloride: With a longer hexyl group, this compound exhibits different solubility characteristics.

- 1-Octyl-3-methylimidazolium chloride: This variant has enhanced hydrophobicity due to the octyl group.

Comparison TableCompound Name Molecular Formula Unique Features 1-Butyl-3-methylimidazolium chloride C8H15ClN2 Balanced hydrophilicity and hydrophobicity 1-Ethyl-3-methylimidazolium chloride C6H12ClN2 Shorter alkyl chain; more hydrophilic 1-Hexyl-3-methylimidazolium chloride C10H19ClN2 Longer alkyl chain; higher viscosity 1-Octyl-3-methylimidazolium chloride C12H23ClN2 Very hydrophobic; used in non-aqueous systems

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Butyl-3-methylimidazolium chloride | C8H15ClN2 | Balanced hydrophilicity and hydrophobicity |

| 1-Ethyl-3-methylimidazolium chloride | C6H12ClN2 | Shorter alkyl chain; more hydrophilic |

| 1-Hexyl-3-methylimidazolium chloride | C10H19ClN2 | Longer alkyl chain; higher viscosity |

| 1-Octyl-3-methylimidazolium chloride | C12H23ClN2 | Very hydrophobic; used in non-aqueous systems |

The uniqueness of 1-butyl-3-methylimidazolium chloride lies in its balanced properties that make it suitable for diverse applications while maintaining manageable toxicity levels compared to other longer-chain analogs .

The fundamental synthesis of 1-butyl-3-methylimidazolium chloride proceeds through a well-established nucleophilic substitution reaction mechanism involving 1-methylimidazole and 1-chlorobutane as primary reactants. This reaction follows a bimolecular nucleophilic substitution pathway, where the nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic carbon center of 1-chlorobutane. The reaction mechanism involves the formation of a quaternary ammonium salt through direct alkylation of the imidazole nitrogen, resulting in the desired ionic liquid precursor.

The reaction kinetics demonstrate strong dependence on temperature and reaction conditions, with optimal conversion typically achieved through extended reaction times ranging from 24 to 48 hours under reflux conditions. The nucleophilic substitution proceeds via an associative mechanism, where the imidazole nitrogen forms a new carbon-nitrogen bond while simultaneously displacing the chloride anion from the alkyl halide substrate. This process results in the formation of the characteristic imidazolium cation paired with the chloride anion.

Mechanistic studies using density functional theory calculations have revealed that the thermal degradation of 1-butyl-3-methylimidazolium chloride occurs through the same bimolecular nucleophilic substitution pathway, confirming the stability of the carbon-nitrogen bond formation during synthesis. The activation energy parameters obtained through thermogravimetric analysis support the proposed reaction mechanism, demonstrating the reliability of the nucleophilic substitution approach for compound synthesis.

The stereochemical considerations of the nucleophilic substitution reaction indicate that the butyl chain adopts specific conformations during the reaction process. Spectroscopic analysis reveals that the synthesized product exhibits gauche-anti conformation of the butyl chain in the crystalline state, which corresponds to the energetically favorable arrangement achieved through the nucleophilic substitution mechanism.

1-Butyl-3-methylimidazolium chloride exhibits characteristic thermal behavior typical of imidazolium-based ionic liquids with chloride anions [41]. Thermogravimetric analysis studies reveal that this compound undergoes thermal decomposition at elevated temperatures, with the onset temperature occurring around 530.5 K [41]. The decomposition process follows a single-step mass loss mechanism under both nitrogen and helium atmospheres, indicating thermal decomposition rather than simple evaporation [41].

The thermal stability of 1-butyl-3-methylimidazolium chloride is influenced by the presence of the chloride anion, which forms stronger hydrogen bonding interactions with the imidazolium cation compared to other anion types [42]. Research has demonstrated that chloride-containing ionic liquids generally exhibit lower thermal stability compared to their tetrafluoroborate or hexafluorophosphate counterparts [43]. The decomposition kinetics follow complex mechanisms involving the breaking of carbon-nitrogen bonds in the imidazolium ring and subsequent formation of volatile decomposition products [48].

Long-term thermal stability studies conducted at isothermal conditions reveal that 1-butyl-3-methylimidazolium chloride maintains structural integrity at temperatures below 200°C for extended periods [43]. The activation energy for the decomposition process has been determined through various kinetic analysis methods, including Kissinger and Flynn-Wall-Ozawa approaches [48]. These studies indicate that the maximum operation temperature for practical applications should not exceed approximately 180°C to ensure long-term stability [48].

| Parameter | Value | Reference |

|---|---|---|

| Onset Decomposition Temperature | 530.5 K (257.4°C) | [41] |

| Maximum Operation Temperature | ~180°C | [48] |

| Decomposition Mechanism | Single-step mass loss | [41] |

| Thermal Stability Range | Up to 200°C (isothermal) | [43] |

Phase Behavior: Melting Points and Crystallization Dynamics

The phase behavior of 1-butyl-3-methylimidazolium chloride has been extensively studied using differential scanning calorimetry techniques [44]. The compound exhibits a melting point of approximately 73°C, which places it in the category of ionic liquids that are solid at room temperature [37] [40]. This relatively high melting point compared to other imidazolium-based ionic liquids is attributed to the strong hydrogen bonding interactions between the chloride anion and the acidic hydrogen atoms on the imidazolium ring [44].

Crystallization dynamics studies reveal complex thermal behavior characterized by wide pre-melting ranges and excessive supercooling phenomena [44]. The crystallization process is influenced by the conformational flexibility of the butyl chain attached to the imidazolium cation, which can adopt different gauche-trans and trans-trans conformations [44]. These conformational changes contribute to the observed individual behaviors of single crystals, even for samples of the same substance [44].

The phase transition characteristics include glass transition behavior observed at lower temperatures, indicating the ability of the compound to form amorphous phases under certain cooling conditions [28]. The crystallization kinetics show strong temperature dependence, with slower crystallization rates observed at lower temperatures due to increased viscosity and reduced molecular mobility [23]. Confinement effects in mesoporous environments result in delayed crystallization and reduced dimensionality of the crystallization process from three-dimensional to one-dimensional growth [23].

| Phase Transition | Temperature | Characteristics |

|---|---|---|

| Melting Point | 73°C | Well-defined transition [37] [40] |

| Glass Transition | Variable | Depends on cooling rate [28] |

| Crystallization | Temperature-dependent | Exhibits supercooling [44] |

| Pre-melting Range | Broad | Wide temperature range [44] |

Volumetric Properties: Density and Molar Volume Relationships

The density of 1-butyl-3-methylimidazolium chloride at room temperature is approximately 1.08 g/cm³ [33]. This relatively high density compared to conventional organic solvents is characteristic of ionic liquids and results from the efficient packing of charged species and strong electrostatic interactions [32]. The density exhibits a linear decrease with increasing temperature, following typical thermal expansion behavior observed in ionic liquids [32].

Molar volume calculations reveal that 1-butyl-3-methylimidazolium chloride occupies a specific volume that can be predicted using ideal-volume models based on cation and anion contributions [32]. The volumetric expansion coefficient has been determined from high-pressure density measurements, showing values typical for imidazolium-based ionic liquids [32]. The isothermal compressibility indicates relatively low compressibility compared to molecular liquids, reflecting the strong ionic interactions present in the liquid structure [32].

Temperature-dependent density measurements demonstrate that the compound follows predictable volumetric behavior over a wide temperature range [36]. The presence of water significantly affects the density, with even small amounts of water causing measurable changes in the volumetric properties [36]. The relationship between density and temperature can be accurately described by linear correlations, enabling reliable prediction of volumetric properties under various conditions [36].

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 1.08 g/cm³ | 25°C | [33] |

| Density | ~1.0 g/cm³ | 20°C | [37] |

| Thermal Expansion | Linear with temperature | Variable | [32] |

| Compressibility | Low relative to molecular liquids | Variable | [32] |

Rheological Analysis: Viscosity-Temperature Dependencies

The viscosity of 1-butyl-3-methylimidazolium chloride exhibits strong temperature dependence, characteristic of ionic liquids [2]. At elevated temperatures, the viscosity decreases dramatically, following non-Arrhenius behavior that can be described by the Vogel-Tammann-Fulcher equation [4]. This temperature dependence is more pronounced than that observed in conventional molecular liquids due to the ionic nature of the compound and the presence of extensive hydrogen bonding networks [3].

Rheological studies demonstrate that 1-butyl-3-methylimidazolium chloride behaves as a Newtonian fluid under most conditions, with viscosity remaining constant across different shear rates [6]. However, under severe confinement conditions or at very high concentrations, the fluid can exhibit non-Newtonian behavior and even transition to viscoelastic or elastic solid-like behavior [6]. The viscosity is significantly influenced by water content, with even trace amounts of water causing substantial reductions in viscosity [36].

The temperature-dependent viscosity can be accurately modeled using various empirical correlations, including the Orrick-Erbar approach and group contribution methods [36]. Predictive models based on molecular structure and thermodynamic properties have been developed to estimate viscosity at different temperatures without requiring extensive experimental measurements [2] [5]. These models demonstrate high accuracy for imidazolium-based ionic liquids, with average absolute relative deviations typically below 5% [5].

| Temperature Range | Viscosity Behavior | Modeling Approach |

|---|---|---|

| 278-363 K | Strong temperature dependence | Vogel-Tammann-Fulcher [36] |

| High temperature | Dramatic decrease | Non-Arrhenius behavior [4] |

| Confined conditions | Non-Newtonian behavior | Viscoelastic transitions [6] |

| Various conditions | Predictable patterns | Group contribution methods [5] |

Spectroscopic Fingerprinting (FTIR, Raman, NMR)

Fourier Transform Infrared spectroscopy of 1-butyl-3-methylimidazolium chloride reveals characteristic absorption bands that provide detailed information about molecular structure and intermolecular interactions [10] [16]. The spectral region between 700-950 cm⁻¹ is particularly diagnostic, containing two main vibrational modes of the methylimidazolium cation [13] [16]. The band at 700-800 cm⁻¹ corresponds to out-of-plane bending modes with larger motion of the C(4,5)-H groups in the imidazolium ring, while the 800-950 cm⁻¹ region contains out-of-plane C(2)-H bending modes [16].

The interaction between the chloride anion and the imidazolium cation is clearly visible in the infrared spectrum, with the C(2)-H bending mode showing high sensitivity to anion interactions [13] [16]. This spectral feature exhibits both blue-shifted and red-shifted tendencies depending on the strength of hydrogen bonding interactions with the chloride anion [16]. The molar-concentration-normalized absorbance spectra in the 800-950 cm⁻¹ range are nearly identical for imidazolium ionic liquids with the same anion but different alkyl chain lengths [16].

Nuclear Magnetic Resonance characterization provides detailed structural information about both the cation and anion components [14]. Proton NMR spectroscopy reveals characteristic chemical shifts for the imidazolium ring protons, with the acidic C(2)-H proton appearing as a distinctive downfield signal [33]. Carbon-13 NMR spectroscopy allows for complete structural elucidation, with specific chemical shifts observed for each carbon atom in the butyl chain and imidazolium ring [46]. The presence of chloride anions influences the chemical shifts through hydrogen bonding interactions and electrostatic effects [14].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and molecular conformations [10]. The technique is particularly useful for studying the conformational behavior of the butyl chain and the ring breathing modes of the imidazolium cation [15]. Multinuclear NMR experiments enable the study of dynamics and intermolecular interactions, including the use of relaxation measurements to elucidate rotational dynamics and pulsed-field gradient techniques for investigating transport properties [14].

| Spectroscopic Technique | Key Features | Information Obtained |

|---|---|---|

| FTIR (700-800 cm⁻¹) | C(4,5)-H bending modes | Ring structure, limited anion sensitivity [16] |

| FTIR (800-950 cm⁻¹) | C(2)-H bending modes | Anion interactions, hydrogen bonding [16] |

| ¹H NMR | Characteristic chemical shifts | Structural identification, purity [33] |

| ¹³C NMR | Complete carbon assignment | Full structural elucidation [46] |

| Raman | Symmetric vibrations | Conformational analysis, ring modes [10] |

The hydrogen bonding architecture of 1-butyl-3-methylimidazolium chloride exhibits remarkable complexity and sensitivity to hydration state. Crystallographic analysis reveals that the neat ionic liquid adopts a distinctive corrugated sheet structure where chloride anions serve as the primary hydrogen bond acceptors [1] [2]. X-ray diffraction studies demonstrate that the hydrogen bonding network involves multiple donor sites on the imidazolium cation, including the acidic C2-H proton and the hydrogen atoms of the butyl substituent [3] [1].

In the monoclinic crystal form (M0), the chloride anions engage in systematic hydrogen bonding with C2-H, C4-H, and C5-H positions of the imidazolium ring, as well as with specific hydrogen atoms of the n-butyl chain [3] [4]. The three-dimensional hydrogen bonding network creates a highly organized supramolecular architecture that extends throughout the crystal lattice. Detailed structural analysis indicates that each chloride anion participates in approximately three to four hydrogen bonds, with C···Cl⁻ distances ranging from 3.2 to 3.8 Å [5] [6].

Upon hydration, the hydrogen bonding network undergoes systematic reorganization. Molecular dynamics simulations reveal that water molecules compete effectively with chloride anions for hydrogen bonding sites, particularly at low water concentrations (0.44 wt%) [3] [7]. The introduction of water disrupts the native three-dimensional network and promotes the formation of mixed ionic liquid-water clusters. At intermediate water concentrations (2.90 wt%), a transition to an orthorhombic crystal form occurs, characterized by water-dominated hydrogen bonding networks [3].

Spectroscopic evidence from attenuated total reflection infrared studies confirms that the microstructural changes in hydrated systems are primarily attributed to competitive hydrogen bonding between 1-butyl-3-methylimidazolium chloride and water molecules [7]. The band shifts observed in C-H stretching regions of the imidazolium ring indicate weakening of cation-anion hydrogen bonds upon water addition. At the critical composition of xIL = 0.12, slightly hydrogen-bonded water is completely disrupted, and the ionic liquid exists as isolated hydrated ion pairs [7].

The hydrogen bonding network analysis demonstrates that chloride anions occupy the first coordination shell around glucan oligomers in cellulose dissolution studies, with significantly stronger interactions compared to imidazolium cations [8]. This preferential interaction pattern explains the exceptional cellulose-dissolving capability of chloride-based ionic liquids.

Conformational Analysis of Alkyl Chain Rotamers

The conformational landscape of the butyl chain in 1-butyl-3-methylimidazolium chloride exhibits multiple stable rotameric states that significantly influence the physical properties of the ionic liquid. High-level ab initio calculations at the CCSD(T)/cc-pVTZ level reveal distinct energy minima corresponding to different rotational isomers around the C7-C8 bond of the butyl substituent [9] [10].

The all-anti (AA) conformation represents the thermodynamically most stable configuration in crystalline environments, particularly in the monoclinic form M0 [4] [9]. This conformation is characterized by anti arrangements around both C-C bonds of the butyl chain, resulting in an extended linear configuration. Raman spectroscopic analysis identifies characteristic vibrational bands at 624, 701, 603, and 500 cm⁻¹ that correspond specifically to the AA rotamer [4] [11].

The gauche-anti (GA) conformation emerges as a competing low-energy structure, with relative energies ranging from -0.50 to 0.0 kcal/mol depending on the local environment [9] [10]. This rotamer becomes predominant in liquid-phase conditions and exhibits a characteristic Raman band at 600 cm⁻¹ [4] [11]. The GA conformation is stabilized through weak intramolecular interactions and represents the kinetically favored form during phase transitions.

Ab initio calculations demonstrate that the presence of chloride anions dramatically alters the relative stabilities of butyl chain rotamers [9] [10]. When a chloride anion approaches the C2-H position of the imidazolium ring, the gauche-trans (GT) rotamer experiences significant stabilization, with relative energies decreasing to -1.61 kcal/mol. This stabilization arises from enhanced electrostatic interactions between the cation and anion in the GT configuration.

Conformational analysis reveals that the C2-H group in the GT rotamer carries a larger positive charge compared to other rotameric forms, facilitating stronger Coulombic attractions with the chloride anion [9] [10]. This charge redistribution effect extends to bromide and other halide anions, suggesting a general mechanism for anion-induced conformational preferences in imidazolium-based ionic liquids.

Molecular dynamics simulations indicate that conformational interconversion occurs on nanosecond timescales, with rotational barriers typically less than 1 kcal/mol [9]. The coexistence of multiple rotamers in liquid-phase conditions contributes to the structural heterogeneity observed in room-temperature ionic liquids. Temperature-dependent studies show that elevated temperatures favor increased populations of higher-energy conformers, leading to enhanced molecular mobility and reduced viscosity.

Pressure-dependent Raman spectroscopy reveals that conformational changes occur above 0.3 GPa, with transitions from GA to perturbed GA forms under high-pressure conditions [12]. These findings demonstrate the sensitivity of alkyl chain conformations to external thermodynamic conditions and provide insights into the pressure-dependent properties of ionic liquids.

Quantum Chemical Modeling of Cation-Anion Pairing

Quantum chemical investigations of cation-anion pairing in 1-butyl-3-methylimidazolium chloride have employed diverse theoretical approaches to elucidate the fundamental nature of interionic interactions. Density functional theory calculations using B3LYP and MP2 methods with extended basis sets reveal multiple stable ion pair configurations characterized by distinct binding modes and energetic preferences [13] [6] [14].

The most thermodynamically favorable ion pair geometries feature the chloride anion positioned above or below the imidazolium ring plane, particularly in proximity to the C2-H bond [13] [14]. These configurations exhibit binding energies ranging from 30 to 60 kcal/mol, depending on the computational level and basis set employed. The strength of these interactions reflects the highly ionic character of the cation-anion pairing, with significant contributions from both electrostatic and dispersion forces.

Natural bond orbital analysis reveals substantial charge transfer from the chloride anion to antibonding orbitals of the imidazolium cation, particularly involving σ*(C-H) orbitals [15]. The magnitude of charge transfer correlates directly with the strength of hydrogen bonding interactions, with the C2 position showing the largest positive charge density (+0.35 e) and correspondingly the strongest interactions with chloride anions.

Energy decomposition analysis demonstrates that electrostatic interactions dominate the cation-anion binding, contributing approximately 80% of the total interaction energy [16]. Induction and dispersion components provide secondary but significant contributions, particularly for configurations involving bifurcated hydrogen bonds or π-π stacking interactions. The balance between these energy components varies systematically with ion pair geometry and local environment.

Quantum chemical modeling using coupled cluster theory with single, double, and perturbative triple excitations CCSD(T) provides benchmark-quality results for gas-phase ion pairs [6] [14]. These calculations reveal that correlation effects, particularly dispersion interactions, are essential for accurate energetic predictions. The inclusion of basis set superposition error corrections and zero-point energy contributions significantly refines the relative energies of different conformers.

Solvation effects have been incorporated through continuum solvation models, revealing substantial modifications to gas-phase interaction patterns [17]. The IEFPCM-SMD solvation model demonstrates that polar solvents preferentially stabilize dissociated ion configurations, while nonpolar environments favor contact ion pairs. These findings provide theoretical support for experimental observations of composition-dependent ion association in mixed solvents.

Periodic density functional theory calculations on extended ionic liquid systems reveal that quantum effects persist in condensed phases, influencing local structure and dynamics [18]. The computational modeling demonstrates that proton H2 of the imidazolium ring exhibits exceptional sensitivity to the local anionic environment, with chemical shifts providing experimental validation of theoretical predictions.

Non-Covalent Interaction Analysis via QTAIM and RDG Approaches

The characterization of non-covalent interactions in 1-butyl-3-methylimidazolium chloride through Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) approaches provides detailed insights into the electronic structure and bonding characteristics of this ionic liquid system. QTAIM analysis reveals a complex network of bond critical points that define the topological features of intermolecular interactions [15] [16].

Bond critical points identified between carbon-hydrogen donors and chloride acceptors exhibit electron densities ranging from 0.01 to 0.03 atomic units, characteristic of moderate-strength hydrogen bonds [15]. The Laplacian of electron density at these critical points indicates predominantly electrostatic character, consistent with the ionic nature of the interactions. The most significant bond critical points occur between the C2-H position and chloride anions, reflecting the enhanced acidity of this particular hydrogen atom.

Reduced Density Gradient analysis provides complementary visualization of weak intermolecular interactions through isosurface plotting [16]. The RDG approach effectively identifies regions of π-π stacking between imidazolium rings, CH-π interactions involving alkyl chains, and steric repulsion zones that influence molecular packing. Color-coded RDG plots distinguish between attractive interactions (blue regions), van der Waals contacts (green regions), and steric clashes (red regions).

The integration of QTAIM and RDG methodologies reveals that the most polar conformers of 1-butyl-3-methylimidazolium chloride can be characterized as predominantly ionic, while the most stable conformers exhibit significant shared-interaction character [15]. This dichotomy reflects the complex interplay between electrostatic and covalent contributions to interionic bonding.

Natural Bond Orbital analysis, conducted within the QTAIM framework, quantifies charge transfer mechanisms responsible for conformational stabilization [15]. Second-order perturbative energy analysis identifies dominant orbital interactions, particularly lone pair donation from chloride anions to σ*(C-H) antibonding orbitals. The magnitude of these interactions correlates directly with observed hydrogen bond strengths and conformational preferences.

Localized Orbital Locator (LOL) analysis provides additional characterization of electron localization patterns in different conformers [15]. The LOL method distinguishes between ionic and covalent bonding regions, revealing that contact ion pairs exhibit mixed bonding character depending on the specific geometric arrangement of cations and anions.

Deformed Atoms in Molecules (DAM) analysis quantifies the extent of atomic deformation upon ion pair formation [15]. This approach demonstrates that chloride anions undergo significant polarization in the presence of imidazolium cations, while the cations show localized deformation primarily in the vicinity of the acidic C2-H position.

Energy decomposition analysis using symmetry-adapted perturbation theory provides quantitative separation of electrostatic, induction, and dispersion contributions to non-covalent interactions [16]. For representative ion pairs, electrostatic interactions account for approximately 80% of the total binding energy, with induction and dispersion effects contributing 15% and 5%, respectively. These proportions vary systematically with ion pair geometry and degree of charge delocalization.

Solvation Dynamics in Polar and Nonpolar Media

The solvation behavior of 1-butyl-3-methylimidazolium chloride in diverse solvent environments exhibits remarkable complexity that reflects the amphiphilic nature of the ionic liquid and the competing interactions between ionic and molecular components. Molecular dynamics simulations and experimental studies reveal distinct solvation mechanisms that depend critically on solvent polarity, hydrogen bonding capability, and molecular size [19] [20] [21].

In aqueous environments, 1-butyl-3-methylimidazolium chloride undergoes extensive dissociation, with water molecules forming distinct hydration shells around both cations and anions [22]. The solvation process involves preferential hydration of the imidazolium ring and chloride anion, while the butyl chains tend to aggregate through hydrophobic interactions. Diffusion coefficients in aqueous solutions are typically 10 to 100 times larger than in neat ionic liquid systems, reflecting the enhanced molecular mobility in dilute solutions [21].

Dimethyl sulfoxide represents an interesting intermediate case where both cations and anions experience favorable solvation [20]. Potential of mean force calculations demonstrate that DMSO preferentially coordinates to imidazolium cations through sulfur-oxygen interactions, while maintaining significant contact with chloride anions. The balance between ion pairing and solvation in DMSO-water mixtures depends systematically on composition, with contact ion pairs becoming increasingly favored as the DMSO mole fraction increases.

Solvation dynamics in polar aprotic solvents such as acetonitrile and dimethylformamide reveal selective coordination patterns that depend on the specific donor-acceptor properties of the solvent molecules [23] [24]. Thermodynamic analysis through apparent molar volumes and adiabatic compressibilities demonstrates that imidazolium cations interact preferentially with the nitrogen-containing functional groups of these solvents, while chloride anions show weaker but significant interactions.

The solvation of 1-butyl-3-methylimidazolium chloride in alcoholic media exhibits competitive hydrogen bonding between the ionic liquid components and hydroxyl groups [25] [21]. Electrospray mass spectrometry studies reveal that the extent of ion pairing versus solvation depends critically on the specific alcohol employed, with methanol promoting greater dissociation compared to higher alcohols. The formation of solvated cation clusters and ion pair complexes can be directly observed through careful analysis of mass spectral patterns.

Nonpolar solvents present challenging environments for 1-butyl-3-methylimidazolium chloride solvation due to the highly ionic character of the solute [19]. Studies of ionic liquid behavior at interfaces with nonpolar phases reveal that the less polar components (butyl chains and trifluoromethyl groups in related systems) preferentially orient toward the nonpolar phase, while polar components remain solvated by any available polar solvent molecules.

Solvation dynamics investigations using time-resolved spectroscopic techniques reveal that solvent reorganization around ionic liquid components occurs on picosecond to nanosecond timescales [26]. The heterogeneous dynamics observed in these systems reflect the existence of multiple solvation sites with distinct relaxation characteristics. Fast relaxation processes correspond to local solvent rearrangements, while slower components reflect longer-range structural reorganization and ion pair dynamics.

The preferential solvation phenomenon observed in mixed solvent systems demonstrates that 1-butyl-3-methylimidazolium chloride can induce significant changes in local solvent composition [27] [20]. This effect is particularly pronounced in water-organic solvent mixtures, where the ionic liquid components can either promote or inhibit water-organic mixing depending on the specific molecular interactions involved.

Computational studies employing constrained molecular dynamics simulations provide detailed characterization of solvation free energies and association thermodynamics [28] [20]. These investigations reveal that entropy contributions dominate the solvation process in mixed solvents with intermediate compositions, while enthalpy effects become increasingly important in solvent-rich or ionic liquid-rich regimes.

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H320 (50%): Causes eye irritation [Warning Serious eye damage/eye irritation];

H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H401 (50%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];

H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard